3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one
Overview
Description
3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one is a complex organic compound featuring multiple indole moieties. Indoles are significant nitrogen-based heterocyclic structures known for their versatility and biological activities
Chemical Reactions Analysis
Indole derivatives, including 3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one, undergo various chemical reactions such as electrophilic substitution, oxidation, and reduction . Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole rings .
Scientific Research Applications
Mechanism of Action
The specific mechanism of action for 3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one is not well-documented. indole derivatives generally exert their effects through interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one include other indole derivatives such as 3-cyanoacetyl indoles and various substituted indoles . These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its multiple indole rings and specific substituents, which may confer distinct properties and applications .
Properties
IUPAC Name |
3,3-bis(1,2-dimethylindol-3-yl)-1-methyl-5-nitroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3/c1-17-26(20-10-6-8-12-23(20)30(17)3)29(27-18(2)31(4)24-13-9-7-11-21(24)27)22-16-19(33(35)36)14-15-25(22)32(5)28(29)34/h6-16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEQRLPAXNSMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(C4=C(C=CC(=C4)[N+](=O)[O-])N(C3=O)C)C5=C(N(C6=CC=CC=C65)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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